7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound characterized by its unique structural features. This compound contains a thienopyridine core, which is a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-{4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique structural features, such as the thienopyridine core and the presence of both fluorine and methoxy groups
Properties
Molecular Formula |
C21H18FNO3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FNO3S/c1-25-19-10-14(16-11-20(24)23-17-8-9-27-21(16)17)4-7-18(19)26-12-13-2-5-15(22)6-3-13/h2-10,16H,11-12H2,1H3,(H,23,24) |
InChI Key |
YZIFHLBMNQFCEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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